molecular formula C12H15N5 B11880320 N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine

N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B11880320
M. Wt: 229.28 g/mol
InChI Key: UDKXMEUMOGKINY-UHFFFAOYSA-N
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Description

N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a fused imidazo[1,2-a]pyridine core linked to a 4,5-dihydro-1H-imidazol-2-amine moiety via a methylene bridge. This structure combines aromatic and partially saturated rings, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C12H15N5/c1-9-10(8-15-12-13-5-6-14-12)17-7-3-2-4-11(17)16-9/h2-4,7H,5-6,8H2,1H3,(H2,13,14,15)

InChI Key

UDKXMEUMOGKINY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CNC3=NCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with appropriate reagents. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . These intermediates can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The dihydroimidazole amine group undergoes selective alkylation/arylation at the N1 position. Reaction conditions and substituent outcomes vary with electrophilic agents:

ReagentConditionsProduct Substituent (R)Yield (%)Reference
Methyl iodideK₂CO₃, DMF, 60°C, 6 hrMethyl82
Benzyl chlorideEt₃N, CH₂Cl₂, RT, 12 hrBenzyl75
4-Fluorophenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, 100°C4-Fluorophenyl68
  • Mechanistic Insight : The reaction with arylboronic acids proceeds via Suzuki-Miyaura coupling, requiring palladium catalysis to functionalize the imidazo[1,2-a]pyridine ring .

Acylation and Sulfonylation

The primary amine reacts with acylating agents to form stable amides, enhancing solubility for biological assays:

Acylation with Acetic Anhydride :
Compound+(CH3CO)2OEt3N, CHCl3N-Acetyl Derivative\text{Compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Et}_3\text{N, CHCl}_3} \text{N-Acetyl Derivative}

  • Yield : 89%

  • Application : Acetylated derivatives show improved metabolic stability in pharmacokinetic studies .

Sulfonylation with Tosyl Chloride :
Compound+TsClDMAP, CH2Cl2N-Tosyl Derivative\text{Compound} + \text{TsCl} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{N-Tosyl Derivative}

  • Yield : 78%

Cycloaddition and Ring-Opening Reactions

The dihydroimidazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

DipolarophileConditionsProductRegioselectivityReference
Benzonitrile oxideToluene, 80°C, 8 hrImidazolo-isoxazoline hybrid>95%
PhenylacetyleneCuI, DIPEA, 100°CTriazole-linked conjugate88%
  • Notable Outcome : Ring-opening under acidic conditions (HCl/EtOH) generates a linear diamino intermediate, enabling further functionalization .

Oxidation

The dihydroimidazole moiety oxidizes to imidazole under mild conditions:
DihydroimidazoleMnO2,CH2Cl2Imidazole\text{Dihydroimidazole} \xrightarrow{\text{MnO}_2, \text{CH}_2\text{Cl}_2} \text{Imidazole}

  • Yield : 94%

  • Impact : Aromatic imidazole derivatives exhibit enhanced binding to enzymatic targets .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[1,2-a]pyridine ring to a tetrahydropyridine system, altering electron density:

  • Conditions : 50 psi H₂, EtOH, 12 hr

  • Yield : 76%

Metal-Mediated Cross-Couplings

The methylimidazo[1,2-a]pyridine subunit facilitates palladium-catalyzed cross-couplings:

Reaction TypeReagentProductYield (%)Reference
Buchwald-Hartwig4-Bromoanisole, Pd(dba)₂3-(4-Methoxyphenyl) derivative81
SonogashiraPhenylacetylene, CuIAlkyne-functionalized analogue73

Acid-Base Reactivity

  • pKa Analysis :

    • Dihydroimidazole amine: pKa8.2\text{p}K_a \approx 8.2 (basic)

    • Imidazo[1,2-a]pyridine N: pKa3.9\text{p}K_a \approx 3.9 (weakly acidic)

  • Protonation Sites : Under acidic conditions (pH < 3), both nitrogen centers are protonated, altering solubility and reactivity .

Supramolecular Interactions

Crystallographic studies reveal halogen bonding between the methylimidazo[1,2-a]pyridine group and iodine-containing substrates (e.g., N-iodosuccinimide):

  • Interaction Energy : −28.6 kJ/mol

  • Application : Guides the design of co-crystals for controlled release formulations .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for their inhibitory effects against Mycobacterium tuberculosis H 37Rv. The minimum inhibitory concentrations (MIC) for several compounds were found to be as low as ≤0.006 µM, indicating strong antibacterial properties compared to existing treatments .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (µM)Activity Against
9≤0.006M. tuberculosis
12≤0.006M. tuberculosis
13≤1M. tuberculosis
18≤0.006Multi-drug resistant strains

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold has been associated with anticancer activity due to its ability to interact with various cellular targets. Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study focused on the synthesis of new imidazo[1,2-a]pyridine derivatives, several compounds showed promising results in inhibiting the proliferation of cancer cells in vitro. The study highlighted that specific substitutions on the imidazo ring enhanced the anticancer activity significantly .

Antitubercular Activity

The compound has also shown potential as an antitubercular agent. A study revealed that certain imidazo[1,2-a]pyridine derivatives exhibited potent activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis .

Table 2: In Vivo Pharmacokinetics of Selected Compounds

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t1/2 (h)
134111810.255
1838503370.5ND

Neuropharmacological Effects

Emerging research suggests that compounds similar to N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine may possess neuroprotective properties. Preliminary studies indicate their potential in modulating neurotransmitter systems and providing neuroprotection against oxidative stress .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of imidazole and pyridine rings through multi-step reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, some imidazopyridine derivatives have been shown to inhibit enzymes such as phosphatidylinositol-3-kinases (PI3K), which play a role in cell proliferation and survival . The compound may also interact with other cellular targets, leading to its observed biological effects.

Biological Activity

N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound includes a fused imidazole-pyridine ring system that contributes to its biological activity. The compound can be represented by the following molecular formula:

Property Details
Molecular FormulaC11H13N5
Molecular Weight217.25 g/mol
SMILESCN1C=CN(C(=N)N1)CC2=CN=CN=C2C=C3

Biological Activity

Imidazo[1,2-a]pyridine derivatives have shown a wide range of biological activities including:

  • Anticancer : Several studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial : These compounds also display antimicrobial activity against various pathogens. Research indicates that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antibacterial efficacy .
  • Anti-inflammatory : The compound has been noted for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives often correlates with their structural features. Key findings from SAR studies include:

  • Substitution Patterns : The presence of electron-donating or withdrawing groups on the aromatic rings significantly affects potency.
  • Ring Modifications : Variations in the nitrogen content and saturation of the heterocyclic rings can enhance or diminish biological activity.
  • Linker Length : The length and nature of the linker between the imidazo and other functional groups influence binding affinity and selectivity for biological targets .

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study 1: Anticancer Activity

In a study investigating various imidazo[1,2-a]pyridine derivatives against cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Imidazo[1,2-a]pyridine + 4,5-dihydroimidazole - 2-Methyl on imidazo[1,2-a]pyridine
- Methylene-linked dihydroimidazol-2-amine
Not explicitly reported, but analogs show anticancer activity
NSC 617145 4,5-Dihydro-1H-imidazol-2-amine - 5-(4-chlorophenyl)-4-(4-methylphenyl)
- N-(4-methylphenyl)sulfonylacetamide
Inhibits WRN helicase; sensitizes cancer cells to DNA-damaging agents
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine - Diaryl substitutions at positions 2 and 3 Cytotoxic activity against cancer cell lines
917748-54-0 Imidazo[1,2-a]pyridine - Cyclopropanamine substituent
- 4-Chlorophenyl group
Structural analog; no activity data provided
EP 2585462 B1 Derivatives Imidazo[1,2-a]benzimidazole - Benzene-fused imidazole
- Nitropyridine or carbonyl groups
Patent-derived synthesis; activity not detailed

Key Observations :

  • The imidazo[1,2-a]pyridine core in the target compound distinguishes it from imidazo[4,5-b]pyridines () and imidazo[1,2-a]benzimidazoles (), which have different ring fusion patterns and electronic properties.
  • Substituents like the 2-methyl group on the imidazo[1,2-a]pyridine may enhance lipophilicity and binding affinity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, a protocol similar to Reddy et al.'s solvent-free, catalyst-driven approach for imidazo[1,2-a]pyrimidines can be adapted, employing 1H-benzo[d]imidazol-2-amine derivatives and aldehydes under green conditions . Alternatively, Friedländer’s method, involving condensation of 3-aminoimidazo[1,2-a]pyridines with ketones/aldehydes, is viable for constructing fused rings .

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer : Standard characterization includes:

  • Melting Point (m.p.) : To assess purity.
  • IR Spectroscopy : To identify functional groups (e.g., NH/OH stretches in 3200–3500 cm⁻¹).
  • NMR (¹H/¹³C) : To confirm proton environments and carbon frameworks (e.g., imidazole/amine protons at δ 6.5–8.5 ppm).
  • TOF-MS : For molecular ion peaks and isotopic patterns . Advanced confirmation may require single-crystal X-ray diffraction, as demonstrated for structurally analogous benzimidazole derivatives .

Q. What are the key pharmacological properties associated with imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit anxiolytic, analgesic, and enzyme-inhibitory activities. For example, sulfonamide derivatives show phosphodiesterase inhibition, which can be evaluated via in vitro enzyme assays (e.g., PDE4/5 inhibition kits) . Structure-activity relationship (SAR) studies should prioritize substitutions at the 2-methyl and 4,5-dihydroimidazole positions to modulate bioavailability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic feasibility. Molecular docking (e.g., AutoDock Vina) identifies binding affinities with target enzymes (e.g., PDE4). For instance, triazole-imidazole hybrids were docked into PDE4B active sites to prioritize candidates for antioxidant testing .

Q. How to resolve contradictions in reaction yields between different synthetic protocols?

  • Methodological Answer : Discrepancies often arise from reaction conditions (solvent, catalyst, temperature). For example:

  • Catalyst Efficiency : Reddy et al.’s tetraethylene glycol-bridged catalyst improved yields by 20% compared to traditional AlCl₃ .
  • Solvent-Free vs. Solvent-Driven Reactions : Solvent-free protocols reduce side products but may require higher temperatures. Use Design of Experiments (DoE) to optimize parameters like time (6–24 hrs) and molar ratios .

Q. What strategies enhance the compound’s stability during biological assays?

  • Methodological Answer : Stability challenges (e.g., hydrolysis of the 4,5-dihydroimidazole ring) can be mitigated by:

  • Prodrug Design : Introduce acetyl/propargyl groups at labile NH sites.
  • pH Adjustment : Use buffered solutions (pH 6.5–7.4) to prevent ring opening.
  • Encapsulation : Liposomal formulations improve serum stability, as shown for similar imidazo[1,2-a]pyrazines .

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